(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone
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Description
(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C21H24N8O and its molecular weight is 404.478. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 3-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine-1-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, is a derivative of cyclopenta[b]pyridine . Cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 . Therefore, the primary targets of this compound could be these proteins and channels.
Mode of Action
Based on its structural similarity to other cyclopenta[b]pyridine derivatives, it can be hypothesized that it may interact with its targets (such as calcium channels and protein kinase fgfr1) by binding to their active sites and modulating their activity .
Biochemical Pathways
The compound, being a potential inhibitor of protein kinase FGFR1, could affect the FGFR signaling pathway . This pathway plays a crucial role in cell differentiation, angiogenesis, and cancer progression. By inhibiting FGFR1, the compound could potentially disrupt these processes.
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on its specific targets. For instance, if it acts as an antagonist of calcium channels, it could potentially disrupt calcium signaling within cells, leading to changes in cellular processes such as muscle contraction, neurotransmitter release, and cell growth . If it inhibits protein kinase FGFR1, it could potentially disrupt cell differentiation and angiogenesis, and could have implications in cancer progression .
Properties
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O/c1-14-12-15(2)29(26-14)19-7-6-18(23-24-19)21(30)28-10-8-27(9-11-28)20-13-16-4-3-5-17(16)22-25-20/h6-7,12-13H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULHLMGNSOZUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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